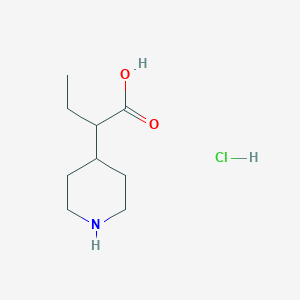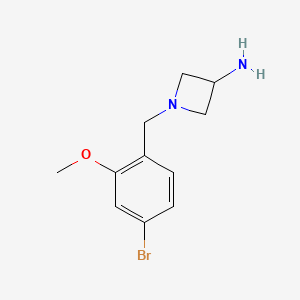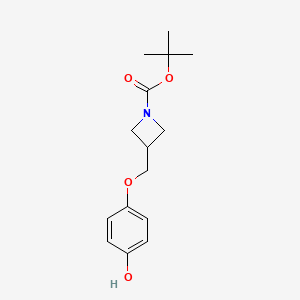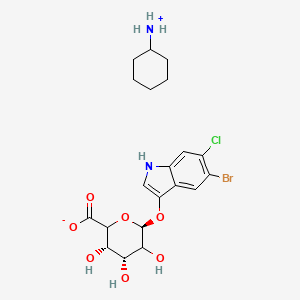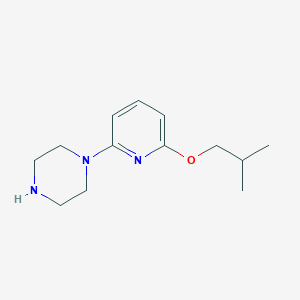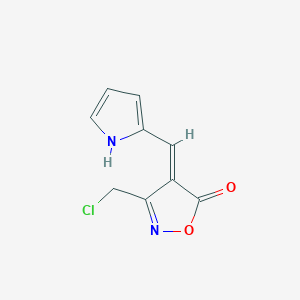
(4E)-3-(chloromethyl)-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-3-(chloromethyl)-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a thiophene derivative with an oxazole precursor in the presence of a chlorinating agent. The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and the reaction temperature may range from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4E)-3-(chloromethyl)-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while nucleophilic substitution may produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: The compound could be investigated for its potential pharmacological properties.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (4E)-3-(chloromethyl)-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5(4H)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(4E)-3-(chloromethyl)-4-(phenylmethylidene)-1,2-oxazol-5(4H)-one: Similar structure with a phenyl group instead of a thiophene group.
(4E)-3-(bromomethyl)-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5(4H)-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
Uniqueness
The presence of the thiophen-2-ylmethylidene group in (4E)-3-(chloromethyl)-4-(thiophen-2-ylmethylidene)-1,2-oxazol-5(4H)-one imparts unique electronic and steric properties, which may influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
(4E)-3-(chloromethyl)-4-(1H-pyrrol-2-ylmethylidene)-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-7(9(13)14-12-8)4-6-2-1-3-11-6/h1-4,11H,5H2/b7-4+ |
InChI Key |
QXULIWKKJJSSJI-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=C/2\C(=NOC2=O)CCl |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=NOC2=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



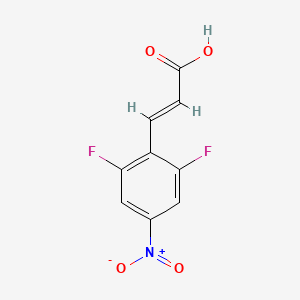
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
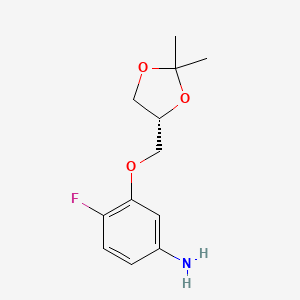
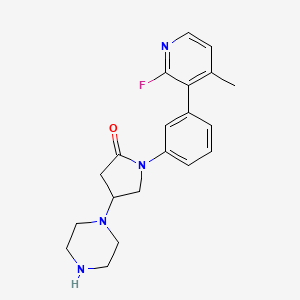
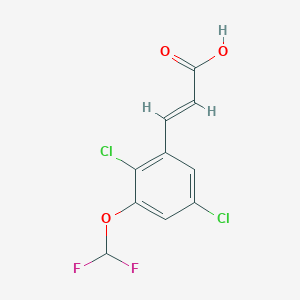
![1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B13728291.png)

